
Trimethyl(oct-1-YN-3-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(oct-1-YN-3-YL)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oct-1-yn-3-yl group. This compound is part of the broader class of silyl-substituted alkynes, which are known for their unique chemical properties and applications in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(oct-1-YN-3-YL)silane typically involves the silylation of alkynes. One common method is the reaction of an alkyne with a silylating agent such as trimethylsilyl chloride in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the alkyne and silylating agent are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(oct-1-YN-3-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyl(oct-1-YN-3-YL)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Mécanisme D'action
The mechanism by which Trimethyl(oct-1-YN-3-YL)silane exerts its effects is primarily through the reactivity of the silicon-carbon bond. The silyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the alkyne group, making it less reactive in certain transformations.
Triethylsilane: Contains ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Trimethylsilylacetylene: Another silyl-substituted alkyne with different chain length and reactivity.
Uniqueness
Trimethyl(oct-1-YN-3-YL)silane is unique due to its specific combination of a silyl group and an oct-1-yn-3-yl group, providing a balance of stability and reactivity that is valuable in various chemical processes .
Propriétés
Numéro CAS |
91118-21-7 |
|---|---|
Formule moléculaire |
C11H22Si |
Poids moléculaire |
182.38 g/mol |
Nom IUPAC |
trimethyl(oct-1-yn-3-yl)silane |
InChI |
InChI=1S/C11H22Si/c1-6-8-9-10-11(7-2)12(3,4)5/h2,11H,6,8-10H2,1,3-5H3 |
Clé InChI |
OLBGACGBWUSRLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
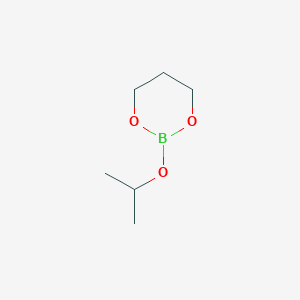
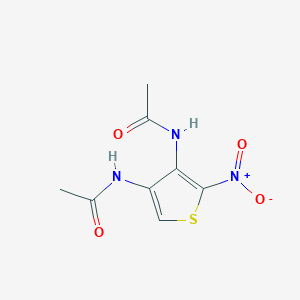
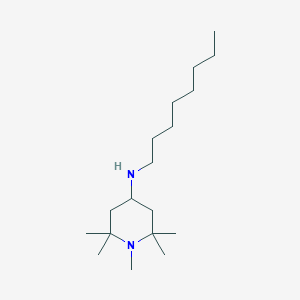
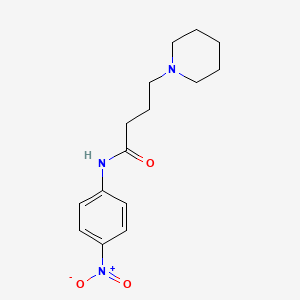
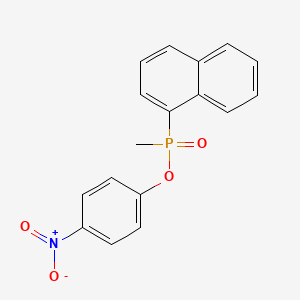
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)
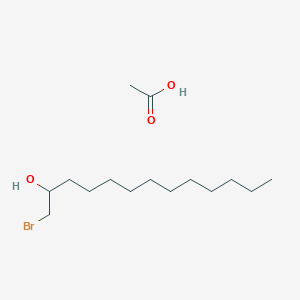

![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)
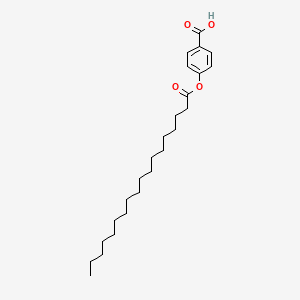
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
